molecular formula C16H14O2 B8591857 4-Biphenylylmethyl acrylate CAS No. 54140-58-8

4-Biphenylylmethyl acrylate

Cat. No.: B8591857
CAS No.: 54140-58-8
M. Wt: 238.28 g/mol
InChI Key: QBECDXJGYFRACA-UHFFFAOYSA-N
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Description

2-Propenoic acid, [1,1’-biphenyl]-4-ylmethyl ester is an organic compound with a unique structure that includes a biphenyl group attached to a propenoic acid ester. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propenoic acid, [1,1’-biphenyl]-4-ylmethyl ester typically involves the esterification of propenoic acid with [1,1’-biphenyl]-4-ylmethanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is common to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-Propenoic acid, [1,1’-biphenyl]-4-ylmethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the ester into alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

2-Propenoic acid, [1,1’-biphenyl]-4-ylmethyl ester has several applications in scientific research:

    Chemistry: Used as a monomer in the synthesis of polymers and copolymers with specific properties.

    Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty coatings, adhesives, and resins due to its excellent adhesive properties and chemical stability.

Mechanism of Action

The mechanism of action of 2-Propenoic acid, [1,1’-biphenyl]-4-ylmethyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release propenoic acid and [1,1’-biphenyl]-4-ylmethanol, which can further participate in various biochemical pathways. The biphenyl group can interact with hydrophobic regions of proteins or cell membranes, influencing their function and stability.

Comparison with Similar Compounds

Similar Compounds

  • 2-Propenoic acid, 4’-cyano [1,1’-biphenyl]-4-yl ester
  • 2-Propenoic acid, 2-methyl-, 4’-cyano [1,1’-biphenyl]-4-yl ester
  • 2-Propenoic acid, 2- [ (4’-cyano [1,1’-biphenyl]-4-yl)oxy]ethyl ester

Uniqueness

2-Propenoic acid, [1,1’-biphenyl]-4-ylmethyl ester is unique due to its specific ester linkage and the presence of a biphenyl group, which imparts distinct chemical and physical properties

Properties

CAS No.

54140-58-8

Molecular Formula

C16H14O2

Molecular Weight

238.28 g/mol

IUPAC Name

(4-phenylphenyl)methyl prop-2-enoate

InChI

InChI=1S/C16H14O2/c1-2-16(17)18-12-13-8-10-15(11-9-13)14-6-4-3-5-7-14/h2-11H,1,12H2

InChI Key

QBECDXJGYFRACA-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)OCC1=CC=C(C=C1)C2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

The same process as in Synthetic Example 1 was conducted except that the ortho-phenylbenzyl alcohol in Synthetic Example 1 was changed to para-phenylbenzyl alcohol Consequently, 22.4 g of para-phenylbenzyl acrylate was obtained. The obtained para-phenylbenzyl acrylate was solid at ordinary temperature and had a melting point of 32° C. and a refractive index of 1.5920 at 40° C. The measurement result of 1H-NMR is shown below.
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